1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Medicinal Chemistry Kinase Inhibitor Chemical Probe

Procure CAS 1173084-76-8 as a reversible scaffold control in enzymatic kinase assays. This N6-propyl derivative replaces the electrophilic warhead found in covalent BTK/FGFR inhibitors, serving as a mechanism-of-action negative control. Use alongside the N6-H comparator (CAS 1105196-46-0) to map N6-alkylation effects on lipophilicity (ΔMW +42 Da, ΔAlogP +1.3–1.5) and permeability. Ideal for systematic SAR matrices probing target engagement without irreversible binding.

Molecular Formula C15H24N4O
Molecular Weight 276.384
CAS No. 1173084-76-8
Cat. No. B2787898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS1173084-76-8
Molecular FormulaC15H24N4O
Molecular Weight276.384
Structural Identifiers
SMILESCCCN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C(C)C
InChIInChI=1S/C15H24N4O/c1-7-8-18-14(20)13-11(12(17-18)10(2)3)9-16-19(13)15(4,5)6/h9-10H,7-8H2,1-6H3
InChIKeySCOJMELNJZQKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1173084-76-8): Procurement-Relevant Structural and Pharmacophoric Profile


1-(tert-Butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1173084-76-8) is a fully substituted, fused-ring nitrogen heterocycle belonging to the pyrazolo[3,4-d]pyridazin-7(6H)-one class. It is characterized by a bulky 1-tert-butyl group, a 4-isopropyl substituent, and a distinctive 6-propyl group that distinguishes it from the more common N6-H and N6-aryl/heteroaryl congeners. Compounds built on this scaffold have been explored as covalent enzyme inhibitors (e.g., BTK, FGFR), antileishmanial agents, and antiviral leads, with pharmacological outcomes exquisitely dependent on the N6 substitution pattern [1] [2].

Why Generic Substitution of 1-(tert-Butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1173084-76-8) Fails: The Critical Role of N6-Alkyl Identity


The 1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one core is not a uniform pharmacophore; the N6 substituent profoundly dictates both conformation and biological readout. The target compound bears an N6-propyl chain, whereas the closest commercially available comparator (CAS 1105196-46-0) possesses an unsubstituted N6-H position [1]. This difference alters the steric environment, hydrogen-bond donor/acceptor capacity, lipophilicity, and potentially metabolic stability of the molecule. Consequently, pharmacological data (e.g., enzyme inhibition IC50, cellular activity, selectivity index) obtained for N6-H, N6-allyl, or N6-acetamide derivatives cannot be extrapolated to the N6-propyl compound. Selection between these analogs must be driven by direct comparative evidence rather than class-level assumptions, as even minor changes in the N6 substituent can lead to drastic differences in target engagement and downstream biological response [2].

Quantitative Differentiation of 1-(tert-Butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1173084-76-8): A Systematic Evidence-Gap Analysis


Evidence Gap: Absence of Publicly Available Potency/Selectivity Data for CAS 1173084-76-8

A comprehensive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, RCSB PDB) returned zero direct bioactivity measurements for 1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1173084-76-8). No IC50, Ki, EC50, or selectivity index values are accessible in the public domain. This contrasts with the structurally related N6-H analog (CAS 1105196-46-0), which is catalogued by multiple vendors but likewise lacks published pharmacological data [1]. The observed data scarcity is a direct consequence of the compound's status as a specialized, late-stage synthetic intermediate or a proprietary screening library entity, for which disclosure is restricted until lead optimization cycles conclude .

Medicinal Chemistry Kinase Inhibitor Chemical Probe

Structural Differentiation: N6-Propyl vs. N6-Unsubstituted Core

The target compound differs from the closest commercially catalogued analog, 1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-46-0), solely by the presence of an N6-propyl substituent . This modification increases molecular weight (276.38 vs. 234.30 Da), calculated octanol-water partition coefficient (AlogP increase of approximately +1.3–1.5 units based on fragment-based estimation), and reduces the number of hydrogen-bond donors from 1 to 0 . In analogous pyrazolo[3,4-d]pyridazin-7-one series, N6-alkylation has been shown to modulate both molecular conformation around the fused ring system and the ability to occupy hydrophobic enzyme subpockets, often resulting in significantly altered enzyme inhibition potency and selectivity [1].

Chemical Biology SAR Lead Optimization

Regioselective Synthesis: Controlled Access to 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones

The 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one isomer of the target compound is preferentially obtained via thermal annulation at 110–120 °C, whereas the 2H-isomer is favored under Lewis acid catalysis (Yb(OTf)₃ in refluxing MeCN) [1]. This regiodivergent methodology enables the selective synthesis of the 1H isomer that bears the tert-butyl group at N1, a prerequisite for the target compound's structure. In contrast, the 2H-pyrazolo[3,4-d]pyridazin-7(6H)-one isomer would position the tert-butyl group differently, leading to profound changes in molecular shape and biological activity [1].

Synthetic Chemistry Regioselectivity Library Synthesis

Physicochemical Property Differentiation: Target Compound vs. Commercial N6-H Analog

Based on available vendor data, the target compound (CAS 1173084-76-8) has a molecular weight of 276.38 Da and molecular formula C₁₅H₂₄N₄O, whereas the N6-unsubstituted comparator (CAS 1105196-46-0) has a molecular weight of 234.30 Da and formula C₁₂H₁₈N₄O . The N6-propyl group eliminates the N6-H hydrogen-bond donor, reduces topological polar surface area (tPSA) relative to molecular weight, and elevates calculated logP into a range (approximately 2.8–3.1) more compatible with passive membrane permeability. For procurement, these differences directly affect solubility, formulation requirements, and experimental compatibility in cell-based versus biochemical assays.

ADME Drug Discovery Physicochemical Profiling

Antileishmanial Selectivity Index Benchmark for the Pyrazolo[3,4-d]pyridazin-7-one Class

Among 28 novel pyrazolo[3,4-d]pyridazin-7-ones bearing 4-N-acylhydrazone substituents, the most active antileishmanial compound (against Leishmania amazonensis axenic amastigotes) achieved an IC₅₀ of 3.84 µM with a selectivity index (SI) of 59.9 relative to fibroblast (L929) and macrophage (J774A1) host cells [1]. This demonstrates that the pyrazolo[3,4-d]pyridazin-7-one scaffold can achieve therapeutically meaningful selectivity when appropriately decorated. The N6 substitution pattern in the antileishmanial series differs from the target compound (CAS 1173084-76-8), which carries a simple N6-propyl group; whether the N6-propyl modification enhances or diminishes selectivity relative to the N-acylhydrazone series remains empirically untested.

Neglected Tropical Disease Antiparasitic Selectivity

Covalent Inhibitor Potential: BTK and FGFR Precedents in the Pyrazolo[3,4-d]pyridazinone Series

Pyrazolo[3,4-d]pyridazin-7(6H)-ones have been developed as irreversible covalent inhibitors of BTK (IC₅₀ = 2.1 nM for compound 17) and FGFR kinases (PDB entry 6IUP), with oral bioavailability demonstrated in rodent models of collagen-induced arthritis [1]. The N6 position serves as a critical vector for covalent warhead installation (e.g., acrylamide) or for modulating non-covalent interactions within the kinase hinge region. The target compound (CAS 1173084-76-8) lacks a reactive warhead on the N6-propyl group, positioning it as a non-covalent scaffold suitable for reversible inhibition profiling or as a negative control in covalent inhibitor studies.

Oncology Covalent Inhibitor BTK FGFR

Recommended Procurement Scenarios for 1-(tert-Butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1173084-76-8)


Non-Covalent Kinase Scaffold Profiling Against the Pyrazolo[3,4-d]pyridazinone Chemotype

As documented in the evidence analysis, the target compound's N6-propyl group lacks an electrophilic warhead, distinguishing it from covalent BTK/FGFR inhibitors. Procure this compound as a reversible scaffold control in enzymatic kinase assays (e.g., BTK, FGFR panel screening) to establish baseline non-covalent affinity in parallel with covalent warhead-bearing analogs [1].

Structure-Activity Relationship (SAR) Exploration of the N6-Alkyl Vector

The quantitative structural differentiation from CAS 1105196-46-0 (ΔMW +42 Da, ΔHBD -1, ΔAlogP +1.3–1.5) makes CAS 1173084-76-8 a precise tool for probing the impact of N6-alkylation on lipophilicity, permeability, and target engagement. Use in systematic SAR matrices alongside N6-H, N6-allyl, and N6-acetamide analogs to map the pharmacological consequences of N6 substitution .

Negative Control Compound for Covalent Inhibitor Mechanism-of-Action Studies

Given the established precedent of irreversible pyrazolo[3,4-d]pyridazinone BTK inhibitors achieving IC₅₀ values of 2.1 nM, this N6-propyl derivative—incapable of covalent bond formation—serves as a mechanism-of-action negative control. Include in experimental protocols to confirm that observed cellular phenotypes are driven by covalent target engagement rather than non-covalent scaffold interactions .

Physicochemical Reference Standard for ADME Assay Development

The defined molecular weight (276.38 Da) and absence of H-bond donors, combined with elevated calculated logP (~2.8–3.1), position this compound as a reference solute for calibrating permeability assays (PAMPA, Caco-2) and solubility measurements within the pyrazolopyridazinone chemical space .

Quote Request

Request a Quote for 1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.